3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 2228154-44-5
VCID: VC6389281
InChI: InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3
SMILES: CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl
Molecular Formula: C14H21ClO2SSi
Molecular Weight: 316.92

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

CAS No.: 2228154-44-5

VCID: VC6389281

Molecular Formula: C14H21ClO2SSi

Molecular Weight: 316.92

* For research use only. Not for human or veterinary use.

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde - 2228154-44-5

Description

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde is a complex organic compound featuring a benzaldehyde backbone with several functional groups. It includes a tert-butyldimethylsilyl (TBDMS) protecting group, a chlorine atom, and a methylthio group. This compound is of interest in organic synthesis due to its versatility in various chemical reactions.

Spectroscopic Data

  • NMR Spectroscopy: The compound can be characterized using 1H and 13C NMR. The TBDMS group typically shows signals around 0.5 ppm for the methyl groups and 1.0 ppm for the tert-butyl group. The aldehyde proton is usually observed around 10 ppm.

  • Mass Spectrometry: The molecular ion peak is expected at m/z = 316.92.

Synthesis Methods

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves the protection of a hydroxyl group with TBDMS followed by chlorination and introduction of the methylthio group. The specific steps may vary depending on the starting materials and desired conditions.

Applications in Organic Synthesis

This compound is useful as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. The TBDMS group can be easily removed under acidic conditions, making it a versatile protecting group for hydroxyl functions.

Biological Activity

While specific biological activities of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde have not been extensively reported, compounds with similar structures have shown potential in various biological assays. For example, benzaldehydes with sulfur-containing groups have been explored for their antimicrobial properties.

Chemical Transformations

The compound can undergo various chemical transformations, such as:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles.

  • Deprotection: The TBDMS group can be removed to reveal the hydroxyl function.

CAS No. 2228154-44-5
Product Name 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde
Molecular Formula C14H21ClO2SSi
Molecular Weight 316.92
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde
Standard InChI InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3
Standard InChIKey BZSFUCCQNBVKSJ-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl
Solubility not available
PubChem Compound 137964743
Last Modified Apr 15 2024

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